Dedimethyl Tribromo Memantine Hydrobromide
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Overview
Description
Dedimethyl Tribromo Memantine Hydrobromide is a derivative of memantine, a well-known NMDA receptor antagonist used primarily in the treatment of Alzheimer’s disease.
Preparation Methods
The synthesis of Dedimethyl Tribromo Memantine Hydrobromide typically involves the reaction of memantine with bromine and tribromoacetic acid. The efficiency and yield of this method depend on several factors, including the reaction conditions, the purity of the starting materials, and the expertise of the chemist. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Dedimethyl Tribromo Memantine Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dedimethyl Tribromo Memantine Hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential neuroprotective effects and its ability to modulate NMDA receptor activity.
Mechanism of Action
The mechanism of action of Dedimethyl Tribromo Memantine Hydrobromide involves its interaction with NMDA receptors in the central nervous system. By acting as an antagonist, it blocks the excessive activity of these receptors, which is thought to contribute to neurotoxicity in conditions like Alzheimer’s disease. This blockade helps to reduce excitotoxicity and protect neurons from damage .
Comparison with Similar Compounds
Dedimethyl Tribromo Memantine Hydrobromide can be compared with other memantine derivatives and NMDA receptor antagonists:
Memantine Hydrochloride: The parent compound, used primarily in Alzheimer’s disease treatment.
H-4-F-Phe-memantine: A derivative with enhanced neuroprotective properties.
H-Tyr-memantine: Another derivative with potential anti-neuroinflammatory effects
These compounds share similar mechanisms of action but differ in their specific chemical modifications and resulting biological activities
Properties
CAS No. |
1797824-66-8 |
---|---|
Molecular Formula |
C₁₀H₁₅Br₄N |
Molecular Weight |
468.85 |
Synonyms |
1,3,5-Tribromo Adamantamine Hydrobromide; |
Origin of Product |
United States |
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